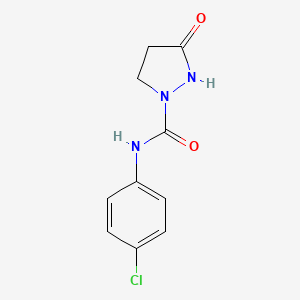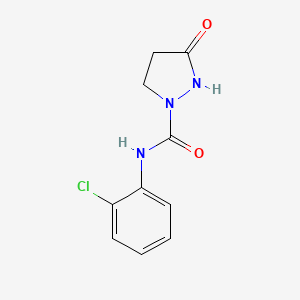
N-(4-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide
Vue d'ensemble
Description
“N-(4-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a chemical compound. It’s also known as “Acetamide, N-(4-chlorophenyl)-” and has a molecular weight of 169.608 . It’s a derivative of acetanilide, which is an aniline derivative. Anilides are a type of amides that have an amino group replaced by an anilino or phenylamino group .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, “N-(4-Chlorophenyl)-β-alanine” was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . The structure of these synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of “3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine” was characterized by spectroscopic and XRD methods . It was found to crystallize in the orthorhombic crystal system with the space group P 2 1 2 1 2 .Applications De Recherche Scientifique
Anticancer Activity
The N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide complex has been investigated for its potential as an anticancer agent. Its unique structure and coordination with copper ions suggest promising cytotoxic effects against cancer cells. Researchers have explored its mechanism of action and its ability to inhibit tumor growth .
Antiviral Properties
Studies have indicated that this compound may possess antiviral activity. By targeting specific viral enzymes or proteins, it could potentially inhibit viral replication. Further research is needed to validate its efficacy against specific viruses .
Antifungal Applications
The compound’s chemical structure suggests antifungal properties. Researchers have examined its effectiveness against fungal pathogens, including yeasts and molds. It may serve as a potential lead compound for developing new antifungal drugs .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body . For instance, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been found to target the vascular endothelial growth factor receptor 1 in humans .
Mode of Action
The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, compounds containing the indole nucleus have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, depending on their targets and mode of action .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)12-10(16)14-6-5-9(15)13-14/h1-4H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWGIAVNWBPPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228885 | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303994-73-2 | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)

![methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate](/img/structure/B3122872.png)
![N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine](/img/structure/B3122877.png)
![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)
![N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122894.png)


![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole](/img/structure/B3122909.png)

![1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122933.png)
![1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122941.png)

![ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate](/img/structure/B3122951.png)